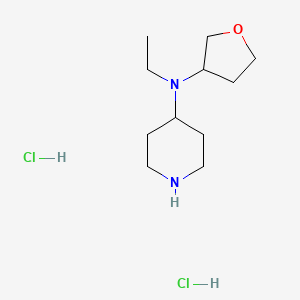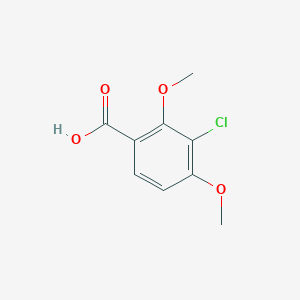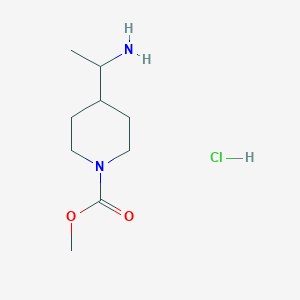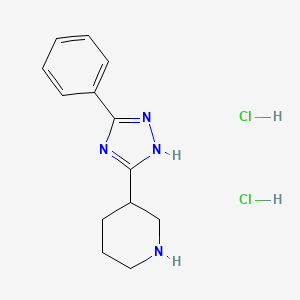![molecular formula C13H20ClNO3S B1430538 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1993054-17-3](/img/structure/B1430538.png)
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
Vue d'ensemble
Description
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a versatile chemical compound used in scientific research. Its applications range from drug development to studying molecular interactions. It has a molecular weight of 305.82 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H20ClNO3S . The SMILES string representation is COC1=CC=C (C=C1)S (=O) (=O)CC2CCCNC2.Cl .Applications De Recherche Scientifique
3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride has been used extensively in scientific research, particularly in the fields of medicinal chemistry, organic chemistry, and biochemistry. The compound is often used as a reagent for the synthesis of various compounds, including pharmaceuticals, and has been studied for its biochemical and physiological effects. In addition, this compound has been used in the synthesis of other compounds, such as peptides, peptidomimetics, and antibodies.
Mécanisme D'action
The exact mechanism of action of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is not well understood, but it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins and lipids. The compound is thought to interact with the active sites of these enzymes, preventing them from functioning properly. In addition, this compound has been shown to inhibit the activity of certain types of bacteria, suggesting that it may have antibacterial properties.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins and lipids. In addition, this compound has been shown to inhibit the growth of certain types of bacteria, suggesting that it may have antibacterial properties. Furthermore, the compound has been shown to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is soluble in organic solvents, making it easy to work with. Furthermore, the compound has been widely studied, and its biochemical and physiological effects are well-understood. However, there are some limitations to using this compound in laboratory experiments. The compound is toxic and can cause skin and eye irritation, and it can be difficult to purify the compound to a high degree of purity.
Orientations Futures
There are several potential future directions for the use of 3-{[(4-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride in scientific research. One possibility is to explore the compound’s potential as an inhibitor of enzymes involved in the synthesis of proteins and lipids. Additionally, further research could be conducted to determine the compound’s potential as an antibacterial agent. Finally, further studies could be conducted to explore the compound’s potential as an inhibitor of acetylcholinesterase, which may have implications for the treatment of neurological disorders.
Propriétés
IUPAC Name |
3-[(4-methoxyphenyl)sulfonylmethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-4-6-13(7-5-12)18(15,16)10-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEELPPPHGMWIRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 2-{4-[(methylamino)methyl]phenoxy}acetate hydrochloride](/img/structure/B1430462.png)
![3-methyl-4-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]aniline hydrochloride](/img/structure/B1430464.png)



![4-[(3,4-Difluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1430471.png)



